

Application Notes and Protocols for Thiazole Derivatives in Enzyme Inhibition Assays

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Compound of Interest

Compound Name:	Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
Cat. No.:	B119609

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Attention Researchers, Scientists, and Drug Development Professionals:

The following application notes and protocols detail the use of thiazole derivatives in various enzyme inhibition assays. Due to a lack of publicly available data for the specific compound **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine**, this document provides information on structurally related compounds, primarily derivatives of 2-amino-4-methyl-thiazole. This information is intended to serve as a valuable resource and a starting point for designing and conducting enzyme inhibition studies with novel thiazole-based compounds.

Overview of Thiazole Derivatives as Enzyme Inhibitors

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds.^[1] Derivatives of thiazole have been extensively investigated as inhibitors of various enzyme classes, including protein kinases, carbonic anhydrases, and cholinesterases, making them attractive candidates for drug discovery in areas such as oncology, neurological disorders, and infectious diseases.^{[2][3][4][5]}

Quantitative Data on Enzyme Inhibition by Thiazole Derivatives

The following tables summarize the inhibitory activities of various 2-amino-thiazole derivatives against different enzyme targets. This data is compiled from multiple research publications and is presented to facilitate comparison and guide experimental design.

Table 1: Inhibition of Protein Kinases by Thiazole Derivatives

Compound Class	Target Enzyme	IC50 / Ki	Reference Compound	Reference IC50 / Ki
Phenyl sulfonyl-containing thiazole derivatives	B-RAFV600E Kinase	23.1 ± 1.2 nM	Dabrafenib	47.2 ± 2.5 nM
Hydrazinyl thiazole derivatives	VEGFR-2	0.15 μM	Sorafenib	0.059 μM
4-chlorophenylthiazole derivatives	VEGFR-2	51.09 nM	Sorafenib	51.41 nM
2-amino-thiazole derivatives	EGFR & ErbB2	pIC50 > 7	-	-

Table 2: Inhibition of Carbonic Anhydrases by Thiazole Derivatives

Compound Class	Target Enzyme	IC50 / Ki	Reference Compound	Reference IC50 / Ki
Thiazole-methylsulfonyl derivatives	hCA I	39.38–198.04 μM	Acetazolamide (AAZ)	18.11 μM
Thiazole-methylsulfonyl derivatives	hCA II	39.16–86.64 μM	Acetazolamide (AAZ)	20.65 μM
Benzo[d]thiazole-5- and 6-sulfonamides	hCA I	84.1–2327 nM	-	-
Benzo[d]thiazole-5- and 6-sulfonamides	hCA II	7.8–369 nM	-	-
Benzo[d]thiazole-5- and 6-sulfonamides	hCA IX	3.7–295.6 nM	-	-
2-amino-4-(4-chlorophenyl)thiazole	hCA I	Ki = 0.008 ± 0.001 μM	-	-
2-amino-4-(4-bromophenyl)thiazole	hCA II	Ki = 0.124 ± 0.017 μM	-	-

Table 3: Inhibition of Cholinesterases by 2-Aminothiazole Derivatives

Compound Class	Target Enzyme	IC50 / Ki	Reference Compound	Reference IC50
2-aminothiazole propenamide derivative (3e)	Acetylcholinesterase (AChE)	0.5 μ M	-	-
2-aminothiazole propenamide derivative (3e)	Butyrylcholinesterase (BChE)	14.7 μ M	-	-
2-aminothiazole propanamide derivative (9e)	Acetylcholinesterase (AChE)	3.13 μ M	-	-
2-aminothiazole propanamide derivative (9e)	Butyrylcholinesterase (BChE)	0.9 μ M	-	-
2-amino-4-(4-bromophenyl)thiazole	Acetylcholinesterase (AChE)	Ki = 0.129 \pm 0.030 μ M	-	-
2-amino-4-(4-bromophenyl)thiazole	Butyrylcholinesterase (BChE)	Ki = 0.083 \pm 0.041 μ M	-	-

Experimental Protocols

Below are detailed protocols for common enzyme inhibition assays used to evaluate thiazole derivatives. These are generalized protocols and may require optimization for specific enzymes or compounds.

Protein Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a typical *in vitro* kinase assay to determine the IC50 value of a test compound.

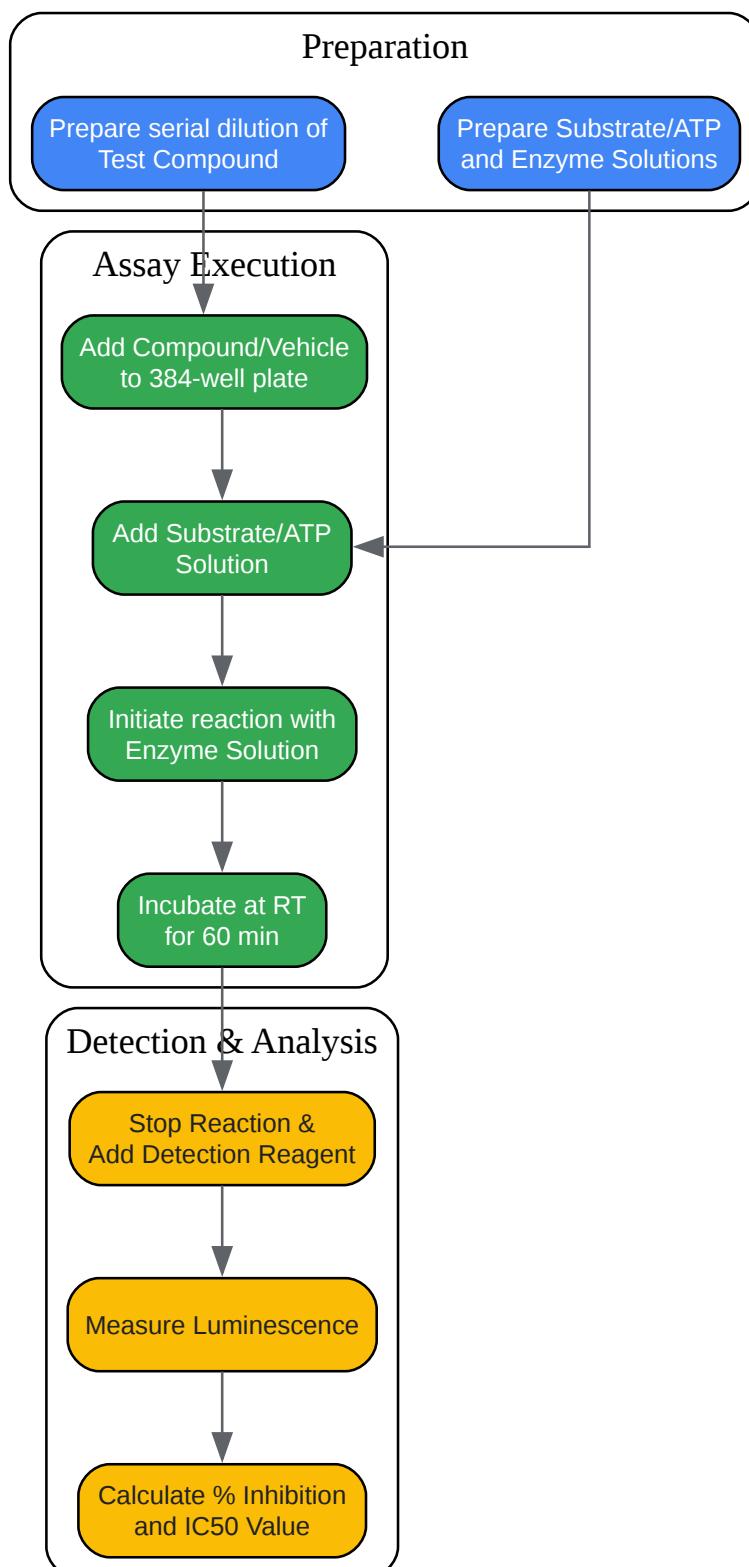
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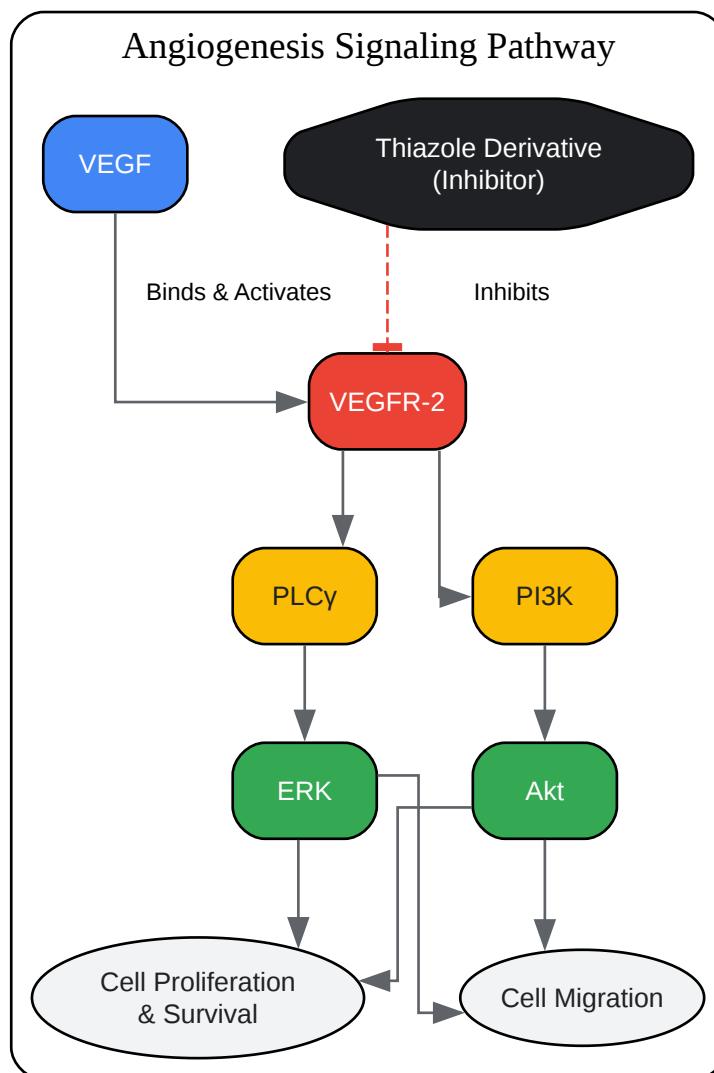
- Recombinant human VEGFR-2 kinase
- ATP
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- Test compound (dissolved in DMSO)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well white plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO in kinase buffer) as a control.
- Add 2.5 µL of a solution containing the substrate and ATP in kinase buffer.
- Initiate the reaction by adding 5 µL of the VEGFR-2 enzyme solution in kinase buffer.
- Incubate the plate at room temperature for 60 minutes.
- Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.

- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.





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